Methyl 2-(hydroxymethyl)isonicotinate
Description
Significance of Isonicotinate (B8489971) Frameworks in Chemical Synthesis and Biological Systems
Among the various isomers of pyridine (B92270) carboxylates, isonicotinates, which feature a carboxylate group at the 4-position of the pyridine ring, are of particular importance. The isonicotinate framework is a key structural motif in numerous biologically active molecules and functional materials. In chemical synthesis, the pyridine nitrogen of the isonicotinate moiety can act as a ligand for metal catalysts, influencing the stereochemical outcome of reactions. Furthermore, the isonicotinate structure is a common feature in metal-organic frameworks (MOFs), where it serves as a rigid and versatile linker to create porous materials with applications in gas storage and catalysis. From a biological perspective, the isonicotinate scaffold is present in several pharmaceutical agents, where it can engage in crucial hydrogen bonding and π-stacking interactions with biological targets, thereby modulating their activity.
Overview of Functionalized Pyridines in Advanced Chemical Inquiry
The strategic introduction of functional groups onto the pyridine ring dramatically expands the chemical space accessible to researchers, enabling the fine-tuning of a molecule's physical, chemical, and biological properties. Functionalized pyridines are at the forefront of advanced chemical inquiry, serving as versatile intermediates in the synthesis of complex natural products and novel therapeutic agents. The ability to selectively modify the pyridine core allows for the systematic exploration of structure-activity relationships, a fundamental aspect of modern drug discovery. Moreover, the unique electronic properties of functionalized pyridines make them attractive components in the design of novel organic materials with tailored optical and electronic characteristics. The ongoing development of novel synthetic methodologies for the regioselective functionalization of pyridines continues to be a vibrant area of research, promising to unlock new avenues for scientific discovery.
The Chemical Profile of Methyl 2-(hydroxymethyl)isonicotinate
This compound is a bifunctional pyridine derivative that incorporates both a methyl ester and a hydroxymethyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis, offering multiple sites for chemical modification.
| Property | Value |
| CAS Number | 58481-17-7 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | Methyl 2-(hydroxymethyl)pyridine-4-carboxylate |
| Synonyms | 2-(Hydroxymethyl)isonicotinic acid methyl ester |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the selective reduction of dimethyl pyridine-2,4-dicarboxylate. In this approach, a mild reducing agent such as sodium borohydride (B1222165) can be employed to selectively reduce the ester at the 2-position to the corresponding primary alcohol, while leaving the ester at the 4-position intact. The reaction is typically carried out in a protic solvent like methanol (B129727) at controlled temperatures to enhance selectivity.
Table 1: Plausible Synthesis of this compound
| Starting Material | Reagent | Product |
| Dimethyl pyridine-2,4-dicarboxylate | Sodium borohydride (NaBH₄) in Methanol | This compound |
Another potential synthetic route is the esterification of 2-(hydroxymethyl)isonicotinic acid. This can be achieved through a Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. prepchem.com
Chemical Reactivity and Transformations
The chemical reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the methyl ester.
The hydroxymethyl group is susceptible to oxidation. A well-documented transformation is its oxidation to the corresponding aldehyde, methyl 2-formylisonicotinate. This can be effectively carried out using mild oxidizing agents like the Dess-Martin periodinane in a chlorinated solvent such as dichloromethane. chemicalbook.com This aldehyde is a valuable intermediate for further synthetic elaborations, including the formation of imines, oximes, and as a substrate in various carbon-carbon bond-forming reactions.
The primary alcohol can also undergo other typical reactions. For instance, it can be converted to the corresponding alkyl chloride by treatment with thionyl chloride. This transformation provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups at the 2-position of the pyridine ring.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be activated, for example, by conversion to an acid chloride or through the use of coupling agents, to facilitate the formation of amides and other ester derivatives.
Structural Elucidation and Spectroscopic Data
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In the ¹H NMR spectrum, one would expect to see a singlet for the methyl ester protons, a singlet for the benzylic protons of the hydroxymethyl group, and distinct signals for the three aromatic protons on the pyridine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the carbon of the hydroxymethyl group, the methyl carbon of the ester, and the five distinct carbon atoms of the pyridine ring.
Infrared (IR) Spectroscopy:
The IR spectrum would exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong, sharp absorption band around 1720 cm⁻¹ would be indicative of the C=O stretching vibration of the ester. C-H stretching vibrations for the aromatic and aliphatic protons would be observed in their characteristic regions.
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group from the ester and the loss of the hydroxymethyl group.
Applications in Academic and Industrial Research
This compound serves as a versatile building block in both academic and industrial research, primarily due to its bifunctional nature which allows for sequential or orthogonal chemical modifications.
Role as a Versatile Building Block in Organic Synthesis
The presence of both a nucleophilic hydroxyl group and an electrophilic ester group on the same pyridine scaffold makes this compound a highly valuable intermediate in the synthesis of more complex heterocyclic systems. The hydroxymethyl group can be used as a handle to introduce various substituents or to construct fused ring systems. For example, after conversion to a leaving group, it can undergo intramolecular cyclization reactions. The ester group, on the other hand, provides a site for the introduction of amide functionalities, which are prevalent in many biologically active compounds.
Potential Applications in Medicinal Chemistry and Drug Discovery
Pyridine-based structures are a common feature in a wide range of pharmaceuticals. The structural motif of this compound is of interest in medicinal chemistry for several reasons. The hydroxymethyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, this group can serve as a metabolic soft spot, allowing for controlled in vivo clearance of a drug molecule. The isonicotinate core itself is a known pharmacophore in various therapeutic areas. Therefore, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of this compound could be explored as inhibitors of various enzymes or as ligands for specific receptors. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNEARCAGHGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534023 | |
| Record name | Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-17-7 | |
| Record name | Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 2 Hydroxymethyl Isonicotinate and Its Derivatives
Direct Synthetic Routes to Methyl 2-(hydroxymethyl)isonicotinate
The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the transformation of precursors or the direct functionalization of the isonicotinic acid scaffold.
Precursor Synthesis and Transformations (e.g., from Methyl 2-formylisonicotinate via Hydride Reductions)
A key method for synthesizing this compound is through the reduction of its corresponding aldehyde, Methyl 2-formylisonicotinate. This transformation is a standard procedure in organic chemistry, typically employing hydride-based reducing agents.
The precursor, Methyl 2-formylisonicotinate, can be synthesized via the oxidation of this compound. A common and efficient method for this oxidation involves using Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane. wikipedia.org This reaction selectively oxidizes the primary alcohol to an aldehyde with high efficiency. wikipedia.org
| Reaction | Starting Material | Reagent | Solvent | Yield | Reference |
| Oxidation | This compound | Dess-Martin periodinane | Dichloromethane | 85% | wikipedia.org |
Once the aldehyde precursor is obtained, the reverse reaction—a hydride reduction—yields the target alcohol, this compound. This reduction can be readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). This method is highly effective for converting aldehydes to primary alcohols without affecting the ester group.
Esterification and Functional Group Conversions
An alternative direct route to this compound is the esterification of 2-(hydroxymethyl)isonicotinic acid. This classic reaction, known as Fischer esterification, involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The reaction is typically heated to drive the equilibrium towards the formation of the methyl ester. wikipedia.orgindiamart.com
| Reaction | Reactants | Catalyst | Conditions | Reference |
| Fischer Esterification | 2-(hydroxymethyl)isonicotinic acid, Methanol | Conc. H₂SO₄ | Heat | wikipedia.org |
| Esterification | 2-(hydroxymethyl)isonicotinic acid, Methanol | SOCl₂ | 0 °C to 50 °C | wikipedia.org |
This method's effectiveness is contingent on the prior synthesis of 2-(hydroxymethyl)isonicotinic acid.
Synthesis of Related Hydroxymethyl Isonicotinic Acids and Esters
The synthesis of the parent acid and other ester derivatives is crucial for accessing a broader range of related compounds.
Preparation of 2-(hydroxymethyl)isonicotinic Acid
The synthesis of 2-(hydroxymethyl)isonicotinic acid is a foundational step for subsequent esterification reactions. While a direct, single-step synthesis from simple precursors is not prominently documented, a plausible multi-step route can be devised from commercially available 2-methylisonicotinic acid. chemicalbook.com This pathway would involve:
Esterification: Protection of the carboxylic acid functionality of 2-methylisonicotinic acid as a methyl or ethyl ester.
Functionalization of the Methyl Group: Selective functionalization of the 2-methyl group. A common strategy for such transformations is radical halogenation (e.g., using N-bromosuccinimide) to form a 2-(halomethyl) derivative.
Hydrolysis/Substitution: Subsequent hydrolysis of the haloalkyl group to the desired hydroxymethyl group, followed by the hydrolysis of the ester to reveal the carboxylic acid.
Alternatively, the oxidation of 2,4-lutidine (2,4-dimethylpyridine) could be controlled to selectively oxidize one methyl group to a carboxylic acid and the other to an alcohol, though achieving such selectivity can be challenging.
Strategies for Ethyl 2-(hydroxymethyl)isonicotinate Synthesis
The synthesis of the ethyl ester analog, Ethyl 2-(hydroxymethyl)isonicotinate, follows a similar logic to its methyl counterpart. The most direct method is the Fischer esterification of 2-(hydroxymethyl)isonicotinic acid using ethanol as the reagent and solvent, catalyzed by an acid. medchemexpress.com Procedures for the esterification of the parent isonicotinic acid to ethyl isonicotinate (B8489971) are well-established and can be adapted for this purpose. google.comgoogle.com These methods include using catalysts like activated powdered activated carbon under microwave irradiation or conventional heating with thionyl chloride. google.comgoogle.com
Advanced Synthetic Strategies Using this compound as a Building Block
This compound serves as a versatile building block for constructing more elaborate molecules, particularly other pyridine (B92270) derivatives. Its utility stems from the two reactive functional groups: the hydroxyl group and the methyl ester.
The primary alcohol can be readily oxidized to an aldehyde, Methyl 2-formylisonicotinate, as previously described. wikipedia.org This aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for the introduction of diverse substituents at the 2-position of the pyridine ring.
Furthermore, the ester group can be converted into other functionalities. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can convert the methyl ester into the corresponding isonicotinic acid hydrazide. google.com These hydrazides are important precursors for synthesizing a wide range of heterocyclic compounds, such as pyrazoles and triazoles, and are used in the development of various biologically active molecules. acs.orgresearchgate.net The ability to selectively react at either the alcohol or the ester position makes this compound a strategic starting point for the synthesis of complex substituted pyridines.
Regioselective Synthesis and Alkylation Studies of Pyridine Carboxylate Systems
The regioselective synthesis of polysubstituted pyridine derivatives is a significant challenge in organic chemistry due to the inherent reactivity patterns of the pyridine ring. The electron-deficient nature of the pyridine nucleus makes it susceptible to nucleophilic attack, while the nitrogen atom influences the reactivity of the ring carbons, particularly at the C2, C4, and C6 positions. The synthesis of specific isomers such as this compound requires precise control over the introduction of functional groups at the desired positions.
One effective strategy for achieving regioselectivity in the synthesis of hydroxymethyl-substituted pyridine carboxylates involves the selective reduction of a diester precursor. For instance, a method analogous to the synthesis of methyl 6-(hydroxymethyl)pyridine-2-carboxylate can be envisioned for the preparation of this compound. This approach would start from dimethyl pyridine-2,4-dicarboxylate. The differential reactivity of the ester groups at the C2 and C4 positions allows for the selective reduction of the C2-ester to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄). The C4-ester remains largely unaffected under controlled conditions, thus affording the desired product with high regioselectivity.
The reaction is typically carried out in a mixed solvent system, such as methanol and dichloromethane, at a reduced temperature to enhance selectivity. The progress of the reaction is monitored to prevent over-reduction to the corresponding diol. This methodology highlights a practical approach to accessing specific isomers of pyridine derivatives that would be difficult to obtain through direct functionalization of the pyridine ring.
Below is a representative table of reaction conditions for the regioselective reduction of a pyridine dicarboxylate, based on the synthesis of an analogous isomer, which would be applicable for the synthesis of this compound.
| Entry | Starting Material | Reducing Agent (Equivalents) | Solvent System | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Dimethyl pyridine-2,4-dicarboxylate | NaBH₄ (1.0) | Methanol/Dichloromethane | 0 to rt | 12 | This compound | 92 |
Another viable regioselective route to this compound is the esterification of 2-(hydroxymethyl)pyridine-4-carboxylic acid. This precursor can be synthesized through methods that establish the substitution pattern at an earlier stage of the synthesis. The subsequent esterification of the carboxylic acid group with methanol, typically under acidic conditions (e.g., using sulfuric acid or thionyl chloride), proceeds selectively at the carboxyl group without affecting the hydroxymethyl group, thus yielding the target compound.
Alkylation studies on pyridine carboxylate systems further underscore the importance of regiocontrol. Direct alkylation of the pyridine ring is often complicated by a lack of selectivity, leading to mixtures of isomers. However, by employing directing groups or pre-functionalizing the pyridine ring, specific alkylation can be achieved. For instance, the presence of a carboxylate group can influence the regioselectivity of incoming electrophiles or nucleophiles. Advanced methods, such as transition-metal-catalyzed C-H activation, have also emerged as powerful tools for the regioselective functionalization of pyridine derivatives, allowing for the introduction of alkyl groups at specific positions with high precision.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns, a detailed connectivity map can be established.
The ¹H NMR spectrum of Methyl 2-(hydroxymethyl)isonicotinate is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. Due to the substitution pattern, these protons would exhibit characteristic splitting patterns (e.g., doublets and singlets) and chemical shifts influenced by the electron-withdrawing ester group and the hydroxymethyl group.
Key expected signals include a singlet for the methyl ester protons (-OCH₃), a singlet or a doublet for the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH), the position of which can be dependent on solvent and concentration. The protons on the pyridine ring are anticipated to resonate at lower field (higher ppm) due to the deshielding effect of the aromatic system. For the related compound, Methyl isonicotinate (B8489971), aromatic protons are observed as doublets in its ¹H NMR spectrum chemicalbook.com.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | ~7.5 - 9.0 | d, s |
| -CH₂OH | ~4.5 - 5.0 | s |
| -OCH₃ | ~3.9 | s |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the eight carbon atoms in unique electronic environments.
The carbonyl carbon of the ester group is characteristically found at the lowest field (~165 ppm) docbrown.info. The carbons of the pyridine ring would appear in the aromatic region (~120-150 ppm). The methyl carbon of the ester group and the methylene carbon of the hydroxymethyl group would resonate at a higher field. In similar isonicotinate structures, the ester methyl carbon appears around 58.0 ppm, while the pyridine ring carbons are observed between 127.0 and 145.9 ppm shd-pub.org.rs.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165 |
| C (Pyridine Ring) | ~120 - 150 |
| C (Pyridine Ring) | ~120 - 150 |
| C (Pyridine Ring) | ~120 - 150 |
| C (Pyridine Ring) | ~120 - 150 |
| C (Pyridine Ring) | ~120 - 150 |
| -CH₂OH | ~60 - 65 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band around 1720-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group shd-pub.org.rs. A broad band in the region of 3200-3500 cm⁻¹ would confirm the presence of the O-H stretching vibration from the hydroxyl group docbrown.info. The C-O stretching vibrations for the ester and alcohol functionalities typically appear in the 1000-1300 cm⁻¹ region docbrown.info. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively vscht.cz.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Ester (C=O) | C=O Stretch | 1720 - 1730 (strong) |
| Pyridine Ring | C=C, C=N Stretch | 1450 - 1600 |
Mass Spectrometry (MS) in Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
For this compound (C₈H₉NO₃), the molecular weight is 167.16 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 167. Subsequent fragmentation of the molecular ion provides structural information. Common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester group docbrown.infolibretexts.org.
Potential fragmentation pathways for this compound include:
Loss of a methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z 136.
Loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group to yield a fragment at m/z 137.
Loss of the hydroxymethyl radical (•CH₂OH) resulting in a fragment at m/z 136.
The most abundant fragment ion in the spectrum is known as the base peak docbrown.info.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 167 | [M]⁺ (Molecular Ion) |
| 136 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Complexation Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated systems utoronto.calumenlearning.com.
The pyridine ring in this compound constitutes a conjugated π-electron system, which is expected to absorb UV radiation. The spectrum would likely exhibit strong absorptions corresponding to π → π* electronic transitions youtube.com. The exact wavelength of maximum absorbance (λmax) is influenced by the substituents on the ring. The presence of the ester and hydroxymethyl groups can cause a shift in the λmax compared to unsubstituted pyridine. This technique is also valuable for studying the formation of metal complexes, as coordination to a metal ion often leads to significant changes in the UV-Vis spectrum libretexts.org.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state mdpi.com. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Table 5: Illustrative Crystallographic Data from a Related Compound (Methyl isonicotinate 1-oxide)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.2429 (14) |
| b (Å) | 10.347 (2) |
| c (Å) | 9.898 (2) |
| β (°) | 105.09 (3) |
Data from the single-crystal X-ray study of Methyl isonicotinate 1-oxide researchgate.net.
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations of the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group is a key site for various functional group transformations, including oxidation, esterification, and etherification. numberanalytics.com These reactions provide access to a range of derivatives with modified properties and further synthetic potential. numberanalytics.com
Oxidation: The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, Methyl 2-formylisonicotinate. This transformation is a crucial step in synthetic pathways that require an electrophilic aldehyde functionality. A common and efficient method for this oxidation is the use of Dess-Martin periodinane (DMP) in a solvent like dichloromethane. chemicalbook.com This reaction proceeds under mild conditions and typically provides high yields. chemicalbook.com
Table 1: Oxidation of Methyl 2-(hydroxymethyl)isonicotinate
| Oxidizing Agent | Solvent | Product | Yield | Reference |
|---|
Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters. Similarly, etherification reactions can be performed to introduce an ether linkage. These transformations are fundamental in modifying the molecule's polarity and steric properties. numberanalytics.com
Chemical Modifications at the Ester Group
The methyl ester group at the 4-position of the pyridine (B92270) ring is susceptible to nucleophilic acyl substitution. This allows for modifications such as hydrolysis, transesterification, and amidation, yielding carboxylic acids, different esters, or amides, respectively.
Hydrolysis (Saponification): The methyl ester can be hydrolyzed under basic or acidic conditions to yield 2-(hydroxymethyl)isonicotinic acid. This carboxylic acid derivative is a key intermediate for the synthesis of various other compounds, including pharmaceuticals.
Amidation: Reaction of the methyl ester with primary or secondary amines leads to the formation of the corresponding amides. This reaction is a common strategy for introducing diverse substituents and building larger molecular frameworks.
Table 2: Representative Transformations of the Ester Group
| Reaction Type | Reagent | Product |
|---|---|---|
| Hydrolysis | NaOH (aq) | 2-(hydroxymethyl)isonicotinic acid |
| Amidation | RNH₂ | N-alkyl-2-(hydroxymethyl)isonicotinamide |
Reactivity of the Pyridine Core in this compound
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The nitrogen atom in the ring imparts specific chemical properties, making it a site for N-alkylation and N-oxidation.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding pyridine N-oxide. rsc.org This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. Pyridine N-oxides are versatile intermediates; for instance, they can be used in photoredox methods for the direct synthesis of 2-hydroxymethylated pyridines. acs.org
Electrophilic and Nucleophilic Substitution: The electron-deficient nature of the pyridine ring generally deactivates it towards electrophilic aromatic substitution. However, functionalization can be achieved, often requiring harsh conditions or specific activation strategies. researchgate.net Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The existing substituents on this compound will direct the position of any further substitution. The electronic properties and reactivity of the metal center in derivative complexes can be controlled by substitutions on the pyridine ring. nih.gov
Development of Novel Heterocyclic Derivatives
The multiple functional groups of this compound make it an excellent precursor for the synthesis of fused and complex heterocyclic systems. core.ac.uk Intramolecular or intermolecular cyclization reactions can be designed to construct new ring systems with potential biological activity. mdpi.com For example, derivatives of this compound can be used in the synthesis of isoquinolines and other complex alkaloids. researchgate.netnih.gov The strategic manipulation of the hydroxymethyl, ester, and pyridine functionalities allows for the assembly of diverse molecular architectures.
Coordination Chemistry and Metal Complexation Research
Methyl 2-(hydroxymethyl)isonicotinate as a Ligand System
This compound, a derivative of isonicotinic acid, serves as a versatile ligand in coordination chemistry. Its structure incorporates multiple potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the hydroxyl group, and the oxygen atoms of the ester functionality. This multifunctionality allows it to coordinate with metal ions in various ways, leading to the formation of diverse and structurally interesting metal complexes.
The coordination of isonicotinate-based ligands like this compound is primarily dictated by the available nitrogen and oxygen donor atoms. The pyridine nitrogen is a common and strong coordination site. The hydroxyl group and the ester group introduce potential O-donor sites, enabling chelation or bridging behaviors.
Research into related isonicotinate (B8489971) systems has revealed several common coordination modes:
Monodentate Coordination: The ligand binds to a single metal center, typically through the pyridine nitrogen atom.
Bidentate Chelation: The ligand forms a ring structure by binding to a single metal center through two donor atoms. In the case of this compound, this could involve the pyridine nitrogen and the hydroxyl oxygen (N,O-chelation).
Bridging Coordination: The ligand links two or more metal centers. This can occur in several ways, for instance, with the pyridine nitrogen coordinating to one metal and one of the oxygen donors coordinating to another. The carboxylate group of the parent isonicotinic acid is well-known for its versatile bridging capabilities, and its ester derivative retains potential for similar, albeit electronically different, interactions.
The specific mode of coordination is influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands or counter-ions. The interplay of these factors allows for the formation of a wide array of coordination compounds, from simple mononuclear complexes to extended coordination polymers.
The synthesis of metal complexes with isonicotinate-based ligands is typically achieved by reacting a suitable metal salt with the ligand in an appropriate solvent. nih.gov The resulting complexes are then isolated as crystalline solids and characterized using a variety of analytical techniques to determine their structure and properties.
Common synthetic methods involve solvothermal techniques or simple refluxing of the reactants. nih.gov Characterization often includes:
Infrared (IR) Spectroscopy: To identify the coordination of functional groups. For example, a shift in the C=N stretching frequency of the pyridine ring or the O-H stretching frequency of the hydroxyl group can indicate their involvement in bonding to the metal center. researchgate.net
Elemental Analysis: To confirm the empirical formula of the synthesized complex. nih.gov
Single-Crystal X-ray Diffraction: This powerful technique provides definitive information about the molecular structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion.
Magnetic Susceptibility Measurements: To determine the magnetic properties of complexes containing paramagnetic metal ions like Cu(II), Co(II), or Ni(II). researchgate.net
The following table summarizes examples of synthesized metal complexes with related isonicotinate or nicotinate (B505614) ligands, highlighting the diversity of structures that can be achieved.
| Metal Ion | Ligand System | Formula of Complex | Coordination Geometry | Reference |
| Cu(II) | Isonicotinate (ina) / 4-acetylpyridine (B144475) | [Cu(ina)₂(4-acpy)]n | Not specified | nih.gov |
| Co(II) | Nicotinic acid | Not specified | Square Planar | researchgate.net |
| Ni(II) | Nicotinic acid | Not specified | Square Planar | researchgate.net |
| Zn(II) | Nicotinic acid | Not specified | Octahedral | researchgate.net |
| Cd(II) | Nicotinic acid | Not specified | Octahedral | researchgate.net |
Metal-Organic Frameworks (MOFs) and Coordination Polymers Derived from Isonicotinates
Isonicotinates are widely used as organic linkers for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov Their rigidity and defined coordination vectors make them excellent building blocks for creating porous, crystalline materials with extended network structures. nih.govquickcompany.in
The design of MOFs based on isonicotinate linkers relies on the principles of crystal engineering and supramolecular chemistry. The final architecture of the MOF is determined by the geometry of both the organic linker and the metal-containing secondary building unit (SBU).
Key design principles include:
Functionality of the Linker: The isonicotinate moiety acts as a directional linker. The presence of additional functional groups, such as the hydroxymethyl and ester groups in this compound, can introduce new coordination sites and direct the self-assembly process through hydrogen bonding or other non-covalent interactions. This can influence the porosity and dimensionality of the resulting framework.
Coordination Preference of the Metal Ion: Different metal ions (e.g., Zn²⁺, Cu²⁺, Mg²⁺) have distinct coordination preferences (e.g., tetrahedral, square planar, octahedral), which dictate the geometry of the SBU. researchgate.net The combination of a specific metal SBU with the isonicotinate linker leads to predictable network topologies.
Solvent and Temperature: The reaction conditions, including the choice of solvent (a process known as solvothermal synthesis), can influence which crystalline phase is formed, sometimes leading to different MOF structures from the same set of reagents. quickcompany.in
These principles allow for the rational design of MOFs with desired properties, such as specific pore sizes and shapes, for applications in gas storage and separation. quickcompany.inresearchgate.net For instance, ultra-microporous MOFs based on isonicotinate have been developed for selective CO₂ capture. quickcompany.in
Rare-earth elements, particularly lanthanide ions (Ln³⁺), are known for their unique luminescent properties, including sharp, narrow-bandwidth emissions and long emission decay times. uc.ptfrontiersin.org However, the direct excitation of lanthanide ions is often inefficient due to their low absorption coefficients.
In coordination compounds with organic ligands like isonicotinates, this limitation can be overcome through the "antenna effect." uc.pt The process involves:
The organic ligand (the "antenna") absorbs incident light (typically UV) and is excited to a higher energy state.
The absorbed energy is transferred intramolecularly from the ligand to the central lanthanide ion.
The lanthanide ion then relaxes to its ground state by emitting light at its characteristic wavelength, resulting in the observed luminescence. uc.pt
Isonicotinate-based ligands are effective antennas for sensitizing lanthanide emission. The resulting coordination compounds can exhibit strong luminescence, with the emission color depending on the specific lanthanide ion used (e.g., green for Tb³⁺, red for Eu³⁺). researchgate.net These luminescent properties make rare-earth isonicotinate complexes and MOFs promising materials for applications in sensors, lighting, and optical devices. uc.ptresearchgate.net The design of these materials focuses on optimizing the energy transfer from the ligand to the metal center to maximize luminescence efficiency. researchgate.net
Supramolecular Coordination Chemistry and Self-Assembly Processes
The formation of discrete coordination complexes and extended MOFs from this compound and metal ions is a prime example of coordination-driven self-assembly. nih.govnih.gov This process relies on the formation of strong, directional metal-ligand bonds to guide the assembly of molecular building blocks into well-defined, thermodynamically stable superstructures. nih.gov
Beyond the primary coordination bonds, weaker non-covalent interactions play a crucial role in directing the self-assembly and stabilizing the final architecture. These interactions include:
π–π Stacking: The aromatic pyridine rings can interact with each other through π–π stacking, contributing to the stability and packing of the molecules in the crystal lattice. researchgate.net
By carefully selecting the ligand and metal components, chemists can program the self-assembly process to yield complex supramolecular structures with specific topologies and functions. nih.govresearchgate.net This bottom-up approach is a cornerstone of modern materials science, enabling the creation of novel materials from molecular precursors.
Thermodynamic and Kinetic Data for this compound Metal Complexes Currently Unavailable in Publicly Accessible Literature
A comprehensive search of scholarly databases and chemical literature has revealed a significant gap in the publicly available research concerning the specific thermodynamic and kinetic aspects of metal-ligand interactions with the chemical compound this compound. Despite the importance of such data in understanding the coordination chemistry and potential applications of this ligand, detailed research findings, including stability constants, formation constants, and reaction rates, remain unpublished or inaccessible.
Thermodynamic parameters, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation, are crucial for determining the spontaneity and stability of metal complexes. These values provide insight into the driving forces behind the formation of coordination compounds. Similarly, kinetic data, which describes the rates and mechanisms of complex formation and dissociation, are essential for predicting the behavior of these complexes in various chemical environments.
While general methodologies for determining these parameters are well-established, including techniques like potentiometric titration, spectrophotometry, and calorimetry, their specific application to this compound and its interactions with various metal ions has not been reported in the reviewed literature. The absence of such fundamental data hinders a complete understanding of the coordination behavior of this particular isonicotinate derivative.
For progress in the application of this compound in fields such as catalysis, materials science, and medicinal chemistry, future research initiatives should prioritize the experimental determination and theoretical modeling of its thermodynamic and kinetic profiles with a range of metal ions. The resulting data would be invaluable for the rational design and synthesis of novel metal complexes with tailored properties.
Catalytic Applications and Mechanistic Investigations
Methyl 2-(hydroxymethyl)isonicotinate Derivatives in Homogeneous Catalysis
Derivatives of the isonicotinate (B8489971) structure are primarily utilized in homogeneous catalysis through their coordination with metal centers. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group allow them to act as effective ligands, forming stable and reactive metal complexes.
Scientific literature based on the conducted research does not provide specific examples of this compound or its derivatives being used either as catalysts for hydrolysis reactions or as substrates in studies focused on catalytic hydrolysis. General studies on the hydrolysis of methyl esters, such as methyl acetate, often employ strong acid catalysts or enzymes to facilitate the reaction. researchgate.net
The isonicotinate structure plays a role in oxidation catalysis, notably in its formation through the catalytic oxidation of precursors. Research has demonstrated the Cu(II)-mediated aerobic oxidation of heteroaromatic molecules like 4-acetylpyridine (B144475) to yield isonicotinate (ina) ligands. nih.govmdpi.com This transformation suggests a pathway analogous to the oxidation of aryl methyl ketones. mdpi.com In these reactions, the choice of the copper(II) salt precursor and solvent significantly influences the catalytic performance and conversion rates. mdpi.com
A study on the conversion of 4-acetylpyridine (4-acpy) to isonicotinate (ina) highlights the catalytic role of Cu(II) complexes. The reaction proceeds using dioxygen as the oxidant, demonstrating a method for generating the isonicotinate ligand itself under mild catalytic conditions. nih.gov The efficiency of this conversion is highly dependent on the reaction parameters. mdpi.com
Table 1: Catalytic Aerobic Oxidation of 4-acetylpyridine to Isonicotinate Data sourced from studies on Cu(II)-catalyzed oxidation. mdpi.com
| Cu(II) Precursor | Solvent | O₂ Pressure | Conversion (%) |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | ACN | 1 atm | 15 |
| Cu(OAc)₂·H₂O | ACN | 1 atm | 31 |
| Cu(NO₃)₂·3H₂O | ACN | No Pressure | 8 |
| Cu(NO₃)₂·3H₂O | DMF | 1 atm | 0 |
Metal-Isonicotinate Complexes as Advanced Catalysts
Isonicotinate and its derivatives are extensively used as ligands to construct advanced metal-complex catalysts, including metal-organic frameworks (MOFs). These materials combine the high selectivity associated with homogeneous catalysts with the ease of recovery typical of heterogeneous systems. researchgate.net For example, a copper-isonicotinate MOF, Cu(INA)₂, has demonstrated catalytic activity in multicomponent reactions like the Biginelli reaction under solvent-free conditions, showcasing its potential as a robust and eco-friendly catalyst. researchgate.net
The design of the isonicotinate ligand is crucial for tuning the properties of the resulting metal complexes and enhancing their catalytic performance. Key principles include:
Functional Group Modification : Introducing or altering functional groups on the pyridine ring can modify the electronic properties of the ligand. For instance, the use of isonicotinate N-oxide as a linker in MOFs has been explored for creating materials with specific adsorptive properties. acs.orgnih.gov
Control of Dimensionality : The structure and dimensionality of metal-isonicotinate polymers can be controlled by introducing competing ligands. While Cu(II) isonicotinates often form stable 3D networks, the introduction of other polydentate or bridging ligands can lower the dimensionality to 2D or 1D materials, which can influence catalytic site accessibility. researchgate.net
Steric Hindrance : Adjusting the steric bulk around the metal center by modifying the ligand can influence substrate selectivity. The hydroxymethyl group in this compound, for example, can impact the coordination environment of a metal center.
Understanding the reaction mechanism is key to optimizing catalyst performance. In the Cu(II)-catalyzed aerobic oxidation of 4-acetylpyridine to isonicotinate, the proposed pathway involves the α-oxygenation of the methyl ketone. mdpi.com The nature of the Cu(II) counterion is a critical factor, influencing whether the reaction favors the formation of the carboxylic acid (isonicotinate) or leads to C-C bond cleavage to form an aldehyde. mdpi.com
Many catalytic cycles involving transition-metal complexes proceed through fundamental steps such as oxidative addition, migratory insertion, and reductive elimination. nih.gov For metal-isonicotinate catalysts, the specific mechanism would depend on the metal ion and the reaction being catalyzed. The isonicotinate ligand can influence the electron density at the metal center, thereby affecting the kinetics and thermodynamics of these elementary steps.
Development of Heterogeneous Catalytic Systems
A significant area of development for isonicotinate-based catalysts is in the field of heterogeneous catalysis, particularly through their incorporation into Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials constructed from metal nodes and organic linkers, such as isonicotinic acid. nih.gov
These isonicotinate-based MOFs offer several advantages as heterogeneous catalysts:
High Surface Area and Porosity : The porous nature of MOFs allows for efficient diffusion of reactants to the active sites within the framework. researchgate.net
Tunable Active Sites : Both the metal nodes and the isonicotinate linkers can be functionalized to create specific active sites, leading to high selectivity. Iron-isonicotinate MOFs, for example, have pores decorated with pyridine groups that can interact specifically with guest molecules like CO₂. nih.gov
Stability and Reusability : As solid materials, MOF catalysts can be easily separated from the reaction mixture and reused, which is a key advantage for sustainable chemical processes. researchgate.net Copper-isonicotinate MOFs have been shown to be effective for reactions such as Copper-catalyzed Azide–Alkyne Cycloaddition (CuAAC), yielding products in high yields with the catalyst being easily recoverable. researchgate.net
The development of these solid-state catalysts, where the isonicotinate unit acts as a crucial building block, represents a promising path toward creating efficient, selective, and recyclable catalytic systems. mdpi.com
Supramolecular Chemistry and Non Covalent Interaction Studies
Molecular Recognition and Host-Guest Chemistry Involving Isonicotinate (B8489971) Derivatives
Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding of a guest molecule to a complementary host molecule. wikipedia.org This process is driven by a combination of non-covalent interactions. wikipedia.org In the context of isonicotinate derivatives, the pyridine (B92270) ring and its functional groups can act as recognition sites for various guest species.
While specific host-guest studies involving Methyl 2-(hydroxymethyl)isonicotinate are not extensively documented, the principles of molecular recognition in similar systems are well-established. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxymethyl group can serve as both a hydrogen bond donor and acceptor. The ester group also presents a site for potential interactions. These features allow isonicotinate derivatives to participate in the formation of host-guest complexes with molecules that possess complementary functional groups.
An example of molecular recognition involving a related class of compounds is the binding of agonists to the nicotinic acetylcholine (B1216132) receptor, where specific non-covalent interactions between the ligand and amino acid residues in the receptor's binding pocket are crucial for biological activity. fishersci.com Computational methods, such as Local Energy Decomposition analysis, have been employed to quantify the key interactions responsible for this molecular recognition. fishersci.com Such studies provide insight into how isonicotinate-like structures interact with biological hosts.
The table below illustrates the types of non-covalent interactions that are central to molecular recognition events involving functionalized pyridine derivatives, which are analogous to the interactions expected for this compound.
| Interaction Type | Description | Potential Role of this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and carbonyl oxygen of the ester can act as acceptors. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The pyridine ring can engage in π-π stacking with other aromatic systems. |
| Ion-Dipole Interactions | The electrostatic force between an ion and a neutral molecule that has a dipole. | The polar functional groups can interact with cationic or anionic guests. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of the host-guest complex. |
Fabrication of Self-Assembled Supramolecular Structures
Self-assembly is the autonomous organization of components into a structurally well-defined aggregation. mdpi.com Isonicotinate and its derivatives are widely utilized as ligands in coordination-driven self-assembly, where they are combined with metal ions to form a variety of discrete, well-defined supramolecular structures. uni.lu The directionality of the coordination bonds between the pyridine nitrogen and the metal center, along with other non-covalent interactions, guides the formation of these architectures.
For example, the self-assembly of isonicotinate ligands with palladium(II) or platinum(II) metal complexes can lead to the formation of molecular squares and triangles. uni.lu The final geometry of the assembled structure is influenced by the coordination preference of the metal ion and the steric and electronic properties of the ligands. uni.lu
In the case of zinc(II) complexes with isonicotinamide, a closely related derivative, the choice of counter-anions has been shown to influence the resulting supramolecular assembly. myskinrecipes.com Different anions can lead to variations in the coordination environment of the zinc(II) ion, ranging from tetrahedral to octahedral geometries, and can also affect the hydrogen-bonding networks within the crystal lattice. myskinrecipes.com
The functional groups of this compound, specifically the hydroxymethyl group, could introduce additional layers of control in the self-assembly process through the formation of intermolecular hydrogen bonds, potentially leading to more complex and hierarchical structures.
The following table summarizes examples of self-assembled structures formed from isonicotinate and related pyridine carboxylate ligands.
| Ligand | Metal Ion | Resulting Supramolecular Structure | Reference |
| Isonicotinate | Pt(II) | Cationic molecular square | uni.lu |
| Nicotinate (B505614) | Pd(II), Pt(II) | Molecular triangles | uni.lu |
| Isonicotinate | Au(I) | Hexametallic gold cornered metallotriangles | uni.lu |
| Isonicotinamide | Zn(II) | Anion-assisted supramolecular assemblies | myskinrecipes.com |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Isonicotinate-based Systems
The stability and structure of supramolecular assemblies based on isonicotinate derivatives are heavily reliant on a network of intermolecular interactions, with hydrogen bonding and π-π stacking being particularly significant. mdpi.com These non-covalent forces dictate the packing of molecules in the solid state and the association of molecules in solution.
Hydrogen bonding is a critical interaction in systems containing functional groups like the hydroxyl and amide moieties. myskinrecipes.com In the crystal structures of zinc(II) complexes with isonicotinamide, for instance, a robust amide-amide homosynthon is observed, which is a recurring hydrogen-bonding pattern. myskinrecipes.com The presence of other coordinating species, such as water molecules or counter-ions, can lead to the formation of more extensive and complex hydrogen-bonded networks. myskinrecipes.com For this compound, the hydroxymethyl group is expected to be a primary participant in such interactions.
π-π stacking interactions are common in systems containing aromatic rings. mdpi.com The pyridine ring of isonicotinates can stack with adjacent rings in a parallel or offset fashion. The strength and geometry of these interactions are influenced by the electronic nature of the ring and its substituents. Computational studies have shown that the electrostatic potential of the aromatic ring can determine the favorability of face-to-face π-π stacking. mdpi.com
The table below provides a summary of key intermolecular interactions and their characteristics in systems analogous to those that would be formed by this compound.
| Interaction Type | Key Functional Groups Involved | Typical Distances / Geometries |
| Hydrogen Bonding | Hydroxyl (-OH), Pyridine Nitrogen (N), Carbonyl Oxygen (C=O) | O-H···N, O-H···O=C distances typically in the range of 2.5-3.2 Å. |
| π-π Stacking | Pyridine Ring | Centroid-to-centroid distances are generally between 3.3 and 3.8 Å. Can be parallel-displaced or face-to-face. |
| C-H···π Interactions | C-H bonds and the π-system of the pyridine ring | A weak form of hydrogen bonding where a C-H bond acts as the donor. |
Biological Activities and Applications in Medicinal Chemistry
Role in Drug Discovery and Development Initiatives
The structural framework of Methyl 2-(hydroxymethyl)isonicotinate makes it a valuable building block in the synthesis of more complex molecules, serving both as a foundational intermediate and a template for structural optimization to enhance therapeutic effects.
Pharmaceutical intermediates are crucial compounds that serve as the building blocks for the synthesis of active pharmaceutical ingredients (APIs). The hydroxymethyl group in a compound can be employed as an intermediary in the synthesis of other therapeutic agents. frontiersin.org For example, 1-(hydroxymethyl)allopurinol is a key synthetic intermediate used to create various prodrugs of allopurinol, designed to improve properties like water solubility for different administration routes. nih.gov Similarly, this compound, with its reactive hydroxymethyl and ester functionalities, can be utilized in the preparation of more complex drug candidates. Its isonicotinate (B8489971) structure is a versatile precursor in various scientific fields, including the synthesis of photosensitizers for dye-sensitized solar cells and luminophores for metal-organic frameworks (MOFs). sigmaaldrich.com This adaptability highlights its potential as a foundational element in multi-step syntheses aimed at producing novel bioactive molecules.
Structural modification is a cornerstone of drug discovery, aiming to optimize the pharmacodynamic and pharmacokinetic properties of a lead compound. The introduction of a hydroxymethyl group, a process known as hydroxymethylation, is a simple chemical modification that can significantly alter a molecule's physical-chemical properties and offer therapeutic advantages. frontiersin.org This modification can enhance a drug's interaction with its biological target and increase the water solubility of poorly soluble compounds. frontiersin.org
Furthermore, the isonicotinate scaffold itself is a frequent target for modification. The "magic methyl" effect, where the addition of a methyl group can profoundly change a molecule's biological activity, is a well-documented strategy in drug design. nih.govnih.gov By applying such principles, the core structure of this compound can be systematically altered. For instance, modifying the hydroxymethyl group, substituting other positions on the pyridine (B92270) ring, or changing the ester group can lead to derivatives with enhanced potency, selectivity, or improved metabolic stability. Research on other bioactive peptides and compounds has shown that such structural modifications are key to advancing their therapeutic potential in areas including antibacterial, antifungal, and antitumor activities. nih.gov
Antimicrobial Properties of this compound Derivatives
Derivatives of isonicotinic acid have demonstrated a broad spectrum of antimicrobial activities. The strategic modification of the this compound scaffold has yielded compounds with notable efficacy against various bacterial and fungal pathogens.
A number of studies have highlighted the antibacterial potential of isonicotinate derivatives. For instance, (R)-2-methylheptyl isonicotinate was synthesized and evaluated for its antibacterial properties. nih.gov Other research has focused on hybrid molecules, combining the isonicotinate or related structures with other pharmacophores to create novel agents. pensoft.netmdpi.com These studies often test compounds against a panel of both Gram-positive and Gram-negative bacteria. Several synthesized compounds have shown good activity against strains like Staphylococcus aureus and Mycobacterium luteum. mdpi.com The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound Derivative Class | Bacterial Strain | Activity Measurement (MIC in µg/mL) | Reference |
|---|---|---|---|
| β-amino acid derivatives | Staphylococcus aureus | 31.2 - 62.5 | mdpi.com |
| β-amino acid derivatives | Mycobacterium luteum | 15.6 - 62.5 | mdpi.com |
| Polyoxygenated Flavonoids (FO3) | MRSA 97-7 | 12 | mdpi.com |
| Polyoxygenated Flavonoids (FO10) | Escherichia coli | 25 | mdpi.com |
| Polyoxygenated Flavonoids (FO10) | Listeria monocytogenes | 15 | mdpi.com |
The antifungal potential of isonicotinate derivatives has also been an active area of research. A synthesized isonicotinate-derived porphyrin showed moderate but encouraging antifungal activity against three Candida species: C. albicans, C. glabrata, and C. tropicalis. nih.gov The presence of the phenyl isonicotinate moiety was suggested to be a contributor to this activity. nih.gov Other studies have explored different derivatives, such as those of nicotinamide, for their fungicidal properties against various plant pathogens. mdpi.com The evaluation of antifungal activity often involves measuring the inhibition zones in disk diffusion assays or determining MIC values through microdilution methods. nih.gov
| Compound Derivative | Fungal Strain | Activity Measurement | Reference |
|---|---|---|---|
| Isonicotinate-derived meso-tetraarylporphyrin | Candida albicans | 12 ± 0.5 mm inhibition zone | nih.gov |
| Isonicotinate-derived meso-tetraarylporphyrin | Candida tropicalis | 12 ± 0.4 mm inhibition zone | nih.gov |
| Isonicotinate-derived meso-tetraarylporphyrin | Candida glabrata | 8 ± 0.3 mm inhibition zone | nih.gov |
| β-amino acid derivatives | Candida tenuis | Significant activity reported | mdpi.com |
| β-amino acid derivatives | Aspergillus niger | Significant activity reported | mdpi.com |
Understanding the mechanism of action is critical for developing effective antimicrobial drugs. For derivatives of isonicotinic acid, a primary and well-established target, particularly in Mycobacterium tuberculosis, is the mycolic acid biosynthetic pathway. nih.gov Mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. researchgate.netnih.gov
The disruption of this pathway is a proven therapeutic strategy, utilized by prominent anti-tuberculosis drugs like isoniazid (B1672263) (an isonicotinic acid derivative) and ethionamide. nih.goveurekaselect.com These drugs are often prodrugs that, once activated within the bacteria, inhibit key enzymes involved in fatty acid synthesis (FAS-II). nih.gov For example, a major target is the enoyl-acyl carrier protein reductase known as InhA. eurekaselect.com Inhibition of these enzymes blocks the elongation of fatty acid chains, preventing the formation of mycolic acids and compromising the integrity of the cell wall, ultimately leading to bacterial death. nih.govfrontiersin.org Given the structural similarity, it is hypothesized that novel derivatives of this compound could be designed to target this same vital pathway. Other antimicrobial mechanisms for related heterocyclic compounds can include the disruption of plasma membrane integrity and the inhibition of ergosterol (B1671047) synthesis in fungi. mdpi.com
Anti-inflammatory and Antioxidant Activity Research
Derivatives of isonicotinic acid have demonstrated significant potential as anti-inflammatory and antioxidant agents. In the search for novel anti-inflammatory compounds, isonicotinates synthesized with a specific focus on their reactive oxygen species (ROS) inhibitory activities have shown promising results. nih.gov Certain isonicotinate compounds exhibited exceptionally high anti-inflammatory activity, with one in particular showing an IC50 value eight times better than the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.govresearchgate.net This suggests that the isonicotinoyl motif is a valuable pharmacophore for developing potent anti-inflammatory agents. nih.gov The mechanism for this activity may be linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov
In addition to anti-inflammatory effects, related isonicotinic acid derivatives have been evaluated for their antioxidant properties. Novel N-(benzoylphenyl)pyridine-4-carboxamide derivatives were found to have promising antioxidant and lipid-lowering effects. nih.gov Specifically, compound N-(3-Benzoylphenyl)pyridine-4-carboxamide (C4) was noted for its potential to reduce LDL-C levels and diminish the generation of reactive oxygen species. nih.gov However, not all derivatives show this potential; a study on a newly synthesized isonicotinate-derived porphyrin reported low radical scavenging activity against the DPPH radical. nih.gov
| Compound | In Vitro Anti-inflammatory Activity (% Inhibition at 25 µg/mL) | IC₅₀ (µg/mL) |
|---|---|---|
| Isonicotinate Compound 5 | 95.9% | 1.42 ± 0.1 |
| Ibuprofen (Standard) | Not Reported | 11.2 ± 1.9 |
Data sourced from research on novel isonicotinoyl scaffolds. nih.gov
Anti-cancer Activity Investigations of Isonicotinate-Derived Compounds
The isonicotinate scaffold has also been incorporated into compounds designed for anti-cancer applications. Research into organotin(iv) compounds featuring isonicotinate moieties has revealed significant in vitro antiproliferative activity. rsc.org A study investigating these novel compounds against the mouse colon carcinoma C26 cell line found their activity to be superior to that of the conventional chemotherapy drug 5-fluorouracil. rsc.org This indicates that the unique structural combination of the organotin(iv) center and the isonicotinate ligand holds potential for the development of new anti-cancer agents. rsc.org
| Compound | Cell Line | Activity Comparison |
|---|---|---|
| Organotin(iv)-Isonicotinate Derivatives (Compounds 1-6) | Mouse Colon Carcinoma C26 | Better activity than 5-fluorouracil |
Data from a study on the in vitro antiproliferative effects of novel organotin(iv) compounds. rsc.org
Interactions with Specific Biological Targets (e.g., FXR Receptor Modulation)
The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. nih.govmdpi.com As a ligand-activated transcription factor, FXR is considered a promising drug target for metabolic and liver diseases. nih.govnih.gov Its modulators include a wide range of natural and synthetic compounds, both steroidal and non-steroidal. nih.govresearchgate.net Despite the extensive research into FXR ligands, current scientific literature does not establish a direct link between this compound or other isonicotinate derivatives and the modulation of the FXR receptor.
Studies on Biochemical and Physiological Effects of Isonicotinate Compounds
Isonicotinate compounds exert a variety of biochemical and physiological effects. This compound has been utilized in research to study the effects of drugs on the central nervous system and cell membranes. alfa-chemical.comalfa-chemical.com A well-known derivative, the anti-tuberculosis drug isoniazid, can react non-enzymatically with vitamin B6, leading to a deficiency that can cause peripheral neuritis. frontiersin.org
The isomeric compound, nicotinic acid (pyridine-3-carboxylic acid), demonstrates distinct physiological effects, notably on lipid metabolism where it reduces plasma levels of VLDL and triglycerides. nih.gov It also causes cutaneous vasodilation, known as flushing, by stimulating the release of prostaglandins (B1171923) PGD2 and PGE2. nih.gov The structurally related alkaloid arecoline, found in areca nuts, acts as a cholinergic agent and stimulant. wikipedia.org
Pharmacokinetic and Metabolic Pathway Investigations
The metabolism of isonicotinate derivatives is crucial to their pharmacokinetic profile. For ester derivatives like this compound, a primary metabolic pathway is anticipated to be ester hydrolysis. drugbank.com This is exemplified by the related compound methyl nicotinate (B505614), which undergoes hydrolysis to form nicotinic acid and methanol (B129727). drugbank.compharmacompass.com
For derivatives with a hydrazide group, such as isoniazid, the major metabolic pathways are acetylation of the terminal amine group by N-acetyltransferase 2 (NAT2) and hydrolysis by amidase to yield isonicotinic acid and hydrazine (B178648). frontiersin.orgnih.gov Further metabolism can involve the oxidation of these products. nih.gov More broadly, pyridine derivatives can undergo Phase I metabolism, which includes oxidation and hydrolysis often mediated by cytochrome P450 enzymes, and Phase II metabolism, which involves conjugation reactions like glucuronidation to increase water solubility for excretion. nih.govacs.org
Natural Product Origin and Metabolite Research
The core structure, isonicotinic acid, is known to have natural origins. It has been identified as a human and an algal metabolite. nih.gov Furthermore, it has been detected in plant species such as Aloe africana. nih.gov The isomeric methyl ester, methyl nicotinate, is found in nature, having been reported in plants like Daphne odora and Areca catechu. nih.gov
Research into the microbial transformation of isonicotinic acid has identified several metabolites. When metabolized by the bacterium Sarcina sp., isonicotinic acid is converted into compounds such as 2-hydroxyisonicotinic acid and citrazinic acid. ias.ac.in While the parent acid is found in nature, there is currently no evidence to suggest that this compound is itself a naturally occurring product. myskinrecipes.com
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the geometric, electronic, and spectroscopic properties of molecules. While direct DFT studies on Methyl 2-(hydroxymethyl)isonicotinate are scarce, research on its parent compound, Methyl Isonicotinate (B8489971), offers significant insights.
A detailed study on Isonicotinic acid methyl ester (INAME), which lacks the 2-(hydroxymethyl) group, was conducted using the B3LYP/6-311++G(d,p) level of theory. This level of theory is widely used for its balance of accuracy and computational cost. The study identified three possible conformers for INAME, with the SI conformer being the most stable. The optimized geometrical parameters, vibrational frequencies, and electronic properties were calculated and showed good agreement with experimental data.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity of a molecule. For the most stable conformer of INAME, these values were calculated, and the energy gap (ΔE) between them provides a measure of the molecule's chemical reactivity and kinetic stability.
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| EHOMO | -0.26781 | -7.2874 |
| ELUMO | -0.07689 | -2.0923 |
| Energy Gap (ΔE) | 0.19092 | 5.1951 |
Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the presence of the additional hydroxymethyl group would be expected to introduce another electronegative region around the oxygen atom, potentially influencing its intermolecular interactions.
Vibrational spectral analysis is another area where DFT calculations are highly valuable. The calculated vibrational frequencies for INAME were found to be in good agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra, aiding in the assignment of the observed vibrational bands. Similar calculations for this compound would be expected to show characteristic frequencies for the additional O-H and C-O stretching and bending modes of the hydroxymethyl group.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| C=O stretch | 1735 | 1732 |
| Ring C=C stretch | 1598 | 1597 |
| Ring C-H stretch | 3065 | 3064 |
| CH3 stretch | 2960 | 2958 |
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. While no specific MD simulation studies on this compound were found, research on related pyridine (B92270) dicarboxylic acid esters provides a framework for how such studies could be conducted.
For instance, MD simulations have been used to study the behavior of copper(II) complexes with pyridine-2,6-dicarboxylic acid methyl esters in various solvents. These simulations, performed using the GROMACS package with the GROMOS force field, provided insights into the stability and dynamics of ion pairs in solution. The simulations were run for nanosecond timescales, allowing for the observation of solvent effects on the coordination complexes.
A hypothetical MD simulation of this compound would likely focus on the conformational flexibility of the hydroxymethyl and ester groups relative to the pyridine ring. Key aspects to investigate would include the dihedral angles defining the orientation of these substituents and the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the ester carbonyl oxygen or the pyridine nitrogen. Such simulations would provide a detailed picture of the accessible conformations of the molecule in different environments (e.g., in vacuum or in a solvent) and the energetic barriers between them. This information is crucial for understanding its interactions with biological targets or other molecules.
Molecular Docking Simulations for Biological Target Binding (e.g., protein/DNA interactions, enzyme inhibition)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential inhibitors of biological targets. Although no molecular docking studies have been reported specifically for this compound, studies on other isonicotinate derivatives highlight the potential of this class of compounds in interacting with protein active sites.
For example, a molecular docking study was performed on a series of isonicotinoyl hydrazide derivatives to evaluate their potential as inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netmasterorganicchemistry.com The study, using the Molegro Virtual Docker program, identified several derivatives with high docking scores, suggesting a strong binding affinity to the active site of the protease. researchgate.netmasterorganicchemistry.com The interactions were characterized by hydrogen bonds and pi-pi stacking with key amino acid residues. masterorganicchemistry.com
Another study investigated isonipecotic acid derivatives as potential anticonvulsant agents by docking them into the GABA-A receptor. The results showed significant interactions with key residues in the active site, which correlated with their in vivo activity.
These studies demonstrate that the isonicotinate scaffold can be effectively accommodated in the binding pockets of various enzymes and receptors. A molecular docking study of this compound against a relevant biological target would involve preparing the 3D structure of the molecule and the target protein, followed by a docking simulation to predict the binding mode and affinity. The hydroxymethyl group would be expected to play a significant role in binding, potentially forming hydrogen bonds with the protein, which could enhance binding affinity and selectivity.
Elucidation of Reaction Mechanisms via Theoretical Approaches
Theoretical approaches, particularly DFT, are frequently used to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, products, transition states, and intermediates. While a specific theoretical study on the reaction mechanism involving this compound is not available, the general mechanism of Fischer esterification, the reaction used to form the ester group, has been studied computationally.
A DFT study on the acid-catalyzed esterification of a carboxylic acid with methanol (B129727) revealed a detailed mechanistic pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The calculations can determine the activation energies for each step, identifying the rate-determining step of the reaction.
In the context of this compound, a theoretical study could investigate the mechanism of its synthesis, for example, the esterification of 2-(hydroxymethyl)isonicotinic acid. Such a study would provide valuable information on the reaction kinetics and thermodynamics, and could help in optimizing the reaction conditions. Furthermore, theoretical studies could explore the reactivity of the hydroxymethyl group, for instance, its oxidation or further esterification, providing a deeper understanding of the chemical properties of this compound. A DFT study on the acid-catalyzed esterification and ester hydrolysis has proposed that these reactions proceed through a highly active acylium ion intermediate.
Future Directions and Emerging Research Frontiers
Development of Advanced Materials with Isonicotinate (B8489971) Components
The unique structural attributes of isonicotinate derivatives, including Methyl 2-(hydroxymethyl)isonicotinate, position them as prime candidates for the development of novel materials with tailored properties. The presence of both a coordinating nitrogen atom within the pyridine (B92270) ring and a reactive hydroxymethyl group offers a versatile platform for constructing complex, functional architectures.
A significant area of future research lies in the incorporation of this compound as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs) . The hydroxymethyl group can be further modified to introduce additional functionalities or to serve as a secondary coordination site, potentially leading to MOFs with enhanced porosity, stability, and selective adsorption capabilities. These advanced MOFs could find applications in gas storage, separation, and sensing.
Furthermore, the ability of the isonicotinate moiety to participate in the formation of coordination polymers opens up possibilities for creating novel photoactive and electronic materials. The strategic integration of this compound could allow for the fine-tuning of the electronic properties of these materials, making them suitable for applications in light-emitting diodes (LEDs), solar cells, and as components in molecular electronics.
| Potential Material Application | Role of this compound | Projected Advancement |
| Gas Storage and Separation | Functional linker in Metal-Organic Frameworks | Enhanced selectivity and capacity for specific gases. |
| Optoelectronics | Component in coordination polymers | Tunable light-emitting and conductive properties. |
| Smart Materials | Building block for stimuli-responsive polymers | Materials that change properties in response to light or chemical stimuli. |
Expansion of Catalytic Applications in Organic Transformations
While the catalytic potential of isonicotinate esters has been recognized, the specific applications of this compound in organic synthesis remain a largely unexplored frontier. The presence of the hydroxymethyl group in the ortho position to the ester functionality introduces the potential for cooperative catalysis and the development of novel catalytic systems.
Future research is expected to focus on leveraging the dual functionality of this molecule. The pyridine nitrogen can act as a Lewis base or a ligand for a metal center, while the hydroxymethyl group can participate in hydrogen bonding or be transformed into other functional groups to modulate catalytic activity and selectivity. This could lead to the development of highly efficient and selective catalysts for a range of organic transformations, including asymmetric synthesis, C-H activation, and polymerization reactions.
The immobilization of this compound or its derivatives onto solid supports could also pave the way for the creation of robust and recyclable heterogeneous catalysts, addressing key challenges in sustainable chemistry.
| Catalytic Application Area | Potential Role of this compound | Anticipated Outcome |
| Asymmetric Synthesis | Chiral ligand for metal-catalyzed reactions | High enantioselectivity in the synthesis of chiral molecules. |
| C-H Functionalization | Directing group or ligand in transition metal catalysis | Efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. |
| Green Chemistry | Precursor for recyclable heterogeneous catalysts | Development of sustainable and environmentally friendly catalytic processes. |
Exploration of Targeted Therapeutic and Diagnostic Applications
The pyridine nucleus is a common scaffold in many biologically active compounds, and functionalized isonicotinates are no exception. The hydroxymethyl group in this compound provides a handle for bioconjugation, opening avenues for its use in targeted drug delivery and diagnostic applications.
One promising area of future research is the development of this compound as a linker molecule to attach therapeutic agents to targeting moieties, such as antibodies or peptides. This would allow for the specific delivery of drugs to diseased cells, minimizing off-target effects and improving therapeutic efficacy. The introduction of the hydroxymethyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug, a strategy known as "hydroxymethylation," which can lead to more active or soluble compounds. nih.gov
In the realm of diagnostics, this compound could be incorporated into probes for bioimaging. By attaching a fluorescent or radioactive label to the hydroxymethyl group, it may be possible to develop agents that can visualize specific biological targets or processes in vivo. The isonicotinate core could also be designed to interact with specific metal ions or biomolecules, leading to a detectable signal change upon binding.
| Therapeutic/Diagnostic Area | Potential Application of this compound | Expected Benefit |
| Targeted Drug Delivery | Linker for conjugating drugs to targeting ligands | Enhanced drug delivery to specific cells or tissues. |
| Prodrug Design | Modification of existing drugs to improve properties | Increased solubility, stability, or activity of therapeutic agents. |
| Bioimaging | Scaffold for the development of imaging probes | Non-invasive visualization of biological processes for disease diagnosis. |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The multifaceted nature of this compound inherently calls for a collaborative, interdisciplinary research approach. The convergence of chemistry, biology, and materials science will be crucial to fully unlock the potential of this versatile molecule.
Chemists will be tasked with developing efficient synthetic routes to this compound and its derivatives, as well as exploring its reactivity and coordination chemistry. Materials scientists can then utilize these building blocks to construct novel functional materials with precisely controlled architectures and properties. Biologists and medicinal chemists will be essential in evaluating the biological activity of these new compounds and materials, guiding the design of next-generation therapeutics and diagnostics.
This synergistic approach will foster a deeper understanding of structure-property relationships and enable the rational design of innovative solutions to pressing challenges in medicine, energy, and environmental science. The exploration of pyridinemethanol derivatives, a class to which this compound belongs, at the intersection of these fields is a particularly promising avenue for future discovery.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for Methyl 2-(hydroxymethyl)isonicotinate to ensure stability during experiments?
- Methodological Answer :
- Handling : Conduct all operations in a well-ventilated fume hood. Use explosion-proof equipment and anti-static tools to prevent electrostatic discharge. Wear nitrile gloves (tested for compatibility per EN 374 standards), safety goggles, and lab coats. Avoid skin/eye contact and inhalation of vapors .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Protect from light, heat, and incompatible materials like strong oxidizers. Regularly inspect containers for leaks or degradation .
Q. What synthetic routes are documented for this compound, and what are their critical reaction parameters?
- Methodological Answer :
- Silylation-Hydrolysis Route : Start with methyl 2-(trimethylsilyl)methyl-furan carboxylate derivatives. Hydrolyze the silyl group using aqueous HCl (1M) at 0–5°C, followed by neutralization with NaHCO₃. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Yields typically range from 65–75% .
- Esterification : React 2-(hydroxymethyl)isonicotinic acid with methanol under acidic catalysis (H₂SO₄, 60°C, 12 hrs). Monitor completion via TLC (Rf = 0.3 in 7:3 hexane:EtOAc). Isolate via vacuum distillation .
Advanced Research Questions
Q. How can researchers assess the thermal and photolytic stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min under N₂. Monitor decomposition onset temperature. Parallelly, conduct isothermal studies (e.g., 40°C, 7 days) and analyze purity via HPLC (C18 column, 254 nm) .
- Photolytic Stability : Expose samples to UV light (365 nm) in quartz cells for 24–72 hrs. Track degradation kinetics using LC-MS to identify byproducts (e.g., oxidation to carboxylic acid derivatives) .
Q. What methodological considerations are critical when integrating this compound into multi-step organic syntheses?
- Methodological Answer :
- Functional Group Compatibility : Avoid nucleophilic reagents (e.g., Grignard reagents) that may attack the ester group. Use protecting groups (e.g., TBS for hydroxyl) in the presence of strong bases.
- Reaction Optimization : Employ Design of Experiments (DoE) to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation). Monitor intermediates via NMR (¹H, 13C) to confirm structural integrity .
Q. How should researchers validate analytical methods for quantifying this compound in complex biological matrices?
- Methodological Answer :
- ICH M10 Compliance : Validate specificity (no matrix interference via blank plasma tests), accuracy (spiked recovery 85–115%), and precision (RSD <15% for intra-/inter-day). Use LC-MS/MS with deuterated internal standards (e.g., d₃-methyl analogs) .
- Linearity : Establish calibration curves (1–100 ng/mL) with R² >0.98. Include stability tests for freeze-thaw cycles and long-term storage (-80°C, 30 days) .
Q. How can contradictions in reported synthetic yields or byproduct profiles be resolved systematically?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to aggregate literature data. Use meta-regression to identify variables (e.g., solvent polarity, catalyst loading) affecting yields. Replicate conflicting protocols under controlled conditions (e.g., humidity <30%) to isolate confounding factors .
- Byproduct Analysis : Characterize side products via GC-MS or X-ray crystallography. Compare reaction kinetics (e.g., Arrhenius plots) to identify temperature-dependent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
